molecular formula C2H5NO3 B8778974 Methyl hydroxycarbamate CAS No. 584-07-6

Methyl hydroxycarbamate

Cat. No.: B8778974
CAS No.: 584-07-6
M. Wt: 91.07 g/mol
InChI Key: MTIIEXDARCCRDH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hydroxycarbamate can be synthesized through the reaction of methanol with carbamic acid. The reaction typically involves the use of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction is as follows:

Carbamic acid+MethanolMethyl carbamate+Water\text{Carbamic acid} + \text{Methanol} \rightarrow \text{Methyl carbamate} + \text{Water} Carbamic acid+Methanol→Methyl carbamate+Water

Industrial Production Methods

In industrial settings, the production of carbamic acid, hydroxy-, methyl ester often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common methods include the use of solid acid catalysts and continuous flow reactors to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl hydroxycarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and methanol.

    Reduction: It can be reduced to form methylamine and methanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Reduction: Methylamine and methanol.

    Substitution: Depends on the nucleophile used, but generally results in the replacement of the carbamate group.

Scientific Research Applications

Methyl hydroxycarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, hydroxy-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve stimulation.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.

    Carbamic acid, hydroxy-, ethyl ester: Similar but with an ethyl group and a hydroxyl group.

    Carbamic acid, phenyl ester: Contains a phenyl group instead of a methyl group.

Uniqueness

Methyl hydroxycarbamate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Its relatively simple structure makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

584-07-6

Molecular Formula

C2H5NO3

Molecular Weight

91.07 g/mol

IUPAC Name

methyl N-hydroxycarbamate

InChI

InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4)

InChI Key

MTIIEXDARCCRDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NO

Origin of Product

United States

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